molecular formula C13H18N2O4 B054047 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid CAS No. 119434-71-8

2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid

Cat. No.: B054047
CAS No.: 119434-71-8
M. Wt: 266.29 g/mol
InChI Key: KMODKKCXWFNEIK-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-(N-tert-butoxycarbonylamino) pyridine derivatives demonstrates their utility in organic chemistry, particularly in creating compounds with specific inhibitory activities against fungi. Shi et al. (2020) synthesized two derivatives and characterized them using techniques like X-ray diffraction and NMR, finding significant inhibitory activity against several fungi strains, including Pyricularia oryzae and Alternaria alternate Shi et al., 2020.

Pharmaceutical Applications

The compound and its derivatives find application in the synthesis of pharmaceuticals, such as in the creation of thiopeptide antibiotics. Bagley et al. (2004) reported the synthesis of a pyridine-containing domain of amythiamicin antibiotics in protected form, highlighting the compound's role in developing new antibiotic agents Bagley et al., 2004.

Heterocyclic Substituted α-Amino Acids

Adlington et al. (2000) utilized the alkynyl ketone functionality of a related compound to synthesize novel non-proteinogenic heterocyclic substituted α-amino acids derived from L-aspartic acid. This work showcases the compound's versatility as a building block in synthesizing complex organic molecules with potential biological activity Adlington et al., 2000.

Inhibitors Development

Research by Hutchinson et al. (2009) into 5-lipoxygenase-activating protein inhibitors illustrates the use of pyridinyl propionic acid derivatives in developing molecules with potent inhibitory activity against leukotriene synthesis, which is relevant for treating asthma and allergic conditions Hutchinson et al., 2009.

Future Directions

: ChemicalBook : ChemicalBook

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODKKCXWFNEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404112
Record name 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119434-71-8
Record name 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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